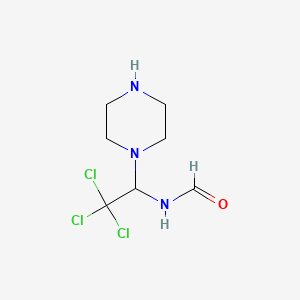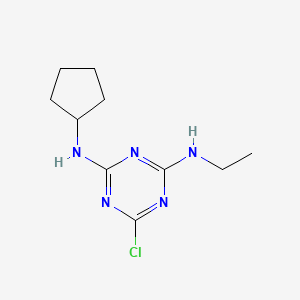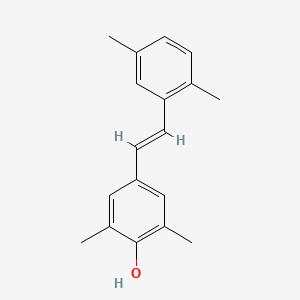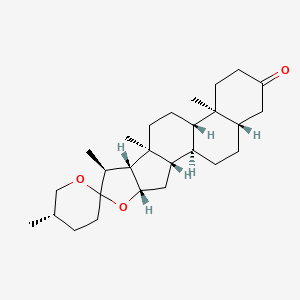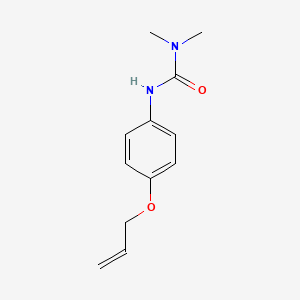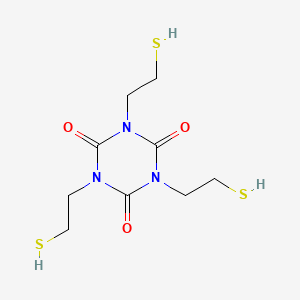
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- is a triazine derivative with potential applications in various fields such as chemistry, biology, and materials science. Triazine compounds are known for their stability and versatility, making them useful in a wide range of chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- typically involves the reaction of cyanuric chloride with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- can undergo various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would result in the formation of disulfides, while substitution reactions could yield a variety of triazine derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- involves its interaction with molecular targets through its functional groups. The thiol groups can form covalent bonds with proteins and other biomolecules, potentially altering their function. The triazine ring can also participate in various chemical interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Cyanuric chloride: A precursor to many triazine derivatives.
Melamine: Another triazine compound with applications in materials science.
Trithiocyanuric acid: Similar structure with different functional groups.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-mercaptoethyl)- is unique due to the presence of three thiol groups, which provide distinct reactivity and potential for forming disulfide bonds. This makes it particularly useful in applications requiring strong and stable interactions with other molecules.
特性
CAS番号 |
37917-44-5 |
|---|---|
分子式 |
C9H15N3O3S3 |
分子量 |
309.4 g/mol |
IUPAC名 |
1,3,5-tris(2-sulfanylethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H15N3O3S3/c13-7-10(1-4-16)8(14)12(3-6-18)9(15)11(7)2-5-17/h16-18H,1-6H2 |
InChIキー |
GLUUNQWVPRUADO-UHFFFAOYSA-N |
正規SMILES |
C(CS)N1C(=O)N(C(=O)N(C1=O)CCS)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






